

# Lewis-b Tetrasaccharide: A Promising Target for Cancer Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lewis-b tetrasaccharide*

Cat. No.: *B15547593*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Rationale for Targeting Lewis-b in Oncology

The Lewis-b (Leb) tetrasaccharide is a blood group antigen that has emerged as a compelling tumor-associated carbohydrate antigen (TACA).<sup>[1][2]</sup> Its expression is typically restricted in normal adult tissues but becomes significantly upregulated in various epithelial cancers, including colorectal, gastric, and pancreatic carcinomas.<sup>[1][3][4][5][6][7][8]</sup> This differential expression profile makes the Lewis-b antigen an attractive target for various cancer immunotherapy strategies, including monoclonal antibodies, chimeric antigen receptor (CAR) T-cell therapy, and cancer vaccines. In many cancers, the reappearance or increased expression of Lewis-b is associated with tumor progression and, in some cases, a poorer prognosis, highlighting its potential as both a biomarker and a therapeutic target.<sup>[1][2]</sup>

This document provides detailed application notes and experimental protocols for the development of immunotherapies targeting the **Lewis-b tetrasaccharide**.

## Therapeutic Strategies Targeting Lewis-b

Several immunotherapeutic modalities can be harnessed to target cancer cells expressing the Lewis-b antigen. These approaches aim to leverage the specificity of the immune system to

recognize and eliminate malignant cells while sparing healthy tissues.

## Monoclonal Antibody (mAb) Therapy

Monoclonal antibodies can be designed to specifically bind to the Lewis-b antigen on the surface of cancer cells. This binding can trigger anti-tumor responses through several mechanisms:

- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune cells, such as Natural Killer (NK) cells, recognize the Fc portion of the mAb bound to the cancer cell and release cytotoxic granules, leading to tumor cell lysis.
- Complement-Dependent Cytotoxicity (CDC): The mAb can activate the complement cascade, resulting in the formation of a membrane attack complex that lyses the cancer cell.
- Direct Inhibition of Signaling: In some cases, the binding of an antibody to a carbohydrate antigen can disrupt signaling pathways involved in cell proliferation and survival.

A preclinical study of a monoclonal antibody, 692/29, which recognizes both Lewis-b and the related Lewis-y antigen, has demonstrated potent anti-tumor activity in vitro and in vivo.<sup>[9]</sup>

## Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR-T cell therapy is a revolutionary approach that involves genetically modifying a patient's own T-cells to express a chimeric antigen receptor that recognizes a specific tumor antigen. In the context of Lewis-b, CAR-T cells would be engineered to target and kill tumor cells expressing this glycan. The CAR typically consists of an extracellular single-chain variable fragment (scFv) for antigen recognition, a transmembrane domain, and intracellular signaling domains to activate the T-cell upon antigen binding.

## Cancer Vaccines

A Lewis-b-based cancer vaccine aims to stimulate the patient's own immune system to produce a robust and lasting anti-tumor response against Lewis-b-expressing cancer cells.

Carbohydrate antigens like Lewis-b are often poorly immunogenic on their own. To overcome this, they are typically conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) and administered with an adjuvant to enhance the immune response. This approach is

designed to induce the production of high-affinity IgG antibodies and the generation of memory B-cells.

## Quantitative Data Summary

The following tables summarize the expression of Lewis-b in various cancers and the preclinical efficacy of a dual Lewis-b/Lewis-y targeting monoclonal antibody.

Table 1: Expression of Lewis-b Antigen in Human Cancers

| Cancer Type          | Number of Patients/Samples | Percentage of Lewis-b Positive Cases                                                                                                                                                                                                                      | Notes                                                                                                                             |
|----------------------|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Colorectal Carcinoma | 387                        | Nearly all tumors expressed Lewis-b, especially in the distal colon where it is normally low. <a href="#">[2]</a>                                                                                                                                         | Lewis-b is considered a tumor-associated antigen in the distal colon. <a href="#">[2]</a>                                         |
| Gastric Carcinoma    | 120                        | The Le(a-b+) phenotype was most prevalent in uninvolved tissue, while Le(a-b-) was most common in tumor tissue, suggesting loss of expression in some cases. However, other studies show increased expression.<br><a href="#">[3]</a> <a href="#">[4]</a> | Alterations in Lewis antigen expression are common in gastric cancer. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Pancreatic Cancer    | N/A                        | High expression of Lewis-b has been reported.                                                                                                                                                                                                             | A well-recognized TACA in pancreatic cancer.                                                                                      |

Table 2: Preclinical Efficacy of Anti-Lewis-y/b Monoclonal Antibody (692/29) in a Xenograft Model[9]

| Treatment Group       | Tumor Volume (mm <sup>3</sup> ) at Day 28 (Mean ± SEM) | % Tumor Growth Inhibition |
|-----------------------|--------------------------------------------------------|---------------------------|
| Control (Vehicle)     | 1250 ± 150                                             | N/A                       |
| mAb 692/29 (10 mg/kg) | 350 ± 75                                               | 72%                       |

## Experimental Protocols

The following are detailed protocols for key experiments related to the development of Lewis-b targeted immunotherapies.

### Protocol 1: Production of Anti-Lewis-b Monoclonal Antibodies using Hybridoma Technology

This protocol outlines the generation of murine monoclonal antibodies specific for the Lewis-b antigen.

1. Antigen Preparation and Immunization: a. Conjugate the synthetic **Lewis-b tetrasaccharide** to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity. b. Emulsify the Lewis-b-KLH conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the initial immunization, and incomplete adjuvant for subsequent boosts). c. Immunize BALB/c mice with the emulsified antigen via intraperitoneal injection at 2-week intervals. d. Monitor the antibody titer in the mouse serum using an ELISA with plates coated with the Lewis-b antigen.

2. Hybridoma Production: a. Once a high antibody titer is achieved, administer a final intravenous boost of the antigen three days before cell fusion. b. Euthanize the mouse and aseptically harvest the spleen. c. Prepare a single-cell suspension of splenocytes. d. Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG). e. Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

3. Screening and Cloning: a. Screen the supernatants from the hybridoma cultures for the presence of anti-Lewis-b antibodies using ELISA. b. Select the positive hybridomas and clone

them by limiting dilution to ensure monoclonality. c. Expand the positive clones and re-test for antibody production and specificity.

4. Antibody Purification: a. Grow the selected hybridoma clones in larger volumes or as ascites in mice. b. Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

## Protocol 2: Generation of Lewis-b Specific CAR-T Cells

This protocol describes the generation of CAR-T cells targeting the Lewis-b antigen for preclinical studies.

1. CAR Construct Design and Viral Vector Production: a. Design a second-generation CAR construct containing an anti-Lewis-b single-chain variable fragment (scFv), a CD8 hinge and transmembrane domain, a 4-1BB costimulatory domain, and a CD3 $\zeta$  signaling domain. b. Clone the CAR construct into a lentiviral or retroviral vector. c. Produce high-titer viral particles by transfecting packaging cells (e.g., HEK293T) with the CAR vector and packaging plasmids.

2. T-Cell Isolation and Activation: a. Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll density gradient centrifugation. b. Isolate T-cells from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD3 microbeads. c. Activate the T-cells in culture with anti-CD3/CD28 beads and recombinant human IL-2.

3. T-Cell Transduction: a. After 24-48 hours of activation, transduce the T-cells with the viral particles carrying the anti-Lewis-b CAR construct. b. Culture the transduced T-cells in the presence of IL-2 for 10-14 days to allow for expansion of the CAR-T cell population.

4. CAR-T Cell Characterization: a. Confirm CAR expression on the surface of the T-cells by flow cytometry using a protein L or anti-Fab antibody. b. Assess the cytotoxic potential of the CAR-T cells in vitro using a co-culture assay with Lewis-b positive cancer cell lines and a lactate dehydrogenase (LDH) release assay or flow cytometry-based killing assay. c. Measure cytokine production (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) by the CAR-T cells upon co-culture with target cells using ELISA or a cytokine bead array.

## Protocol 3: Formulation and Preclinical Evaluation of a Lewis-b Conjugate Vaccine

This protocol outlines the preparation and initial testing of a Lewis-b cancer vaccine.

1. Vaccine Formulation: a. Synthesize the **Lewis-b tetrasaccharide** with a linker for conjugation. b. Covalently conjugate the Lewis-b-linker to a carrier protein (e.g., KLH or tetanus toxoid). c. Purify the glycoconjugate to remove unconjugated components. d. Formulate the vaccine by mixing the Lewis-b conjugate with a suitable adjuvant (e.g., QS-21 or alum).
2. Preclinical Immunogenicity Study: a. Immunize a cohort of mice with the formulated Lewis-b vaccine. b. Collect serum samples at different time points post-immunization. c. Determine the anti-Lewis-b antibody titers (total IgG and IgM) in the serum by ELISA. d. Characterize the functionality of the induced antibodies by assessing their ability to bind to Lewis-b positive cancer cells via flow cytometry.
3. In Vivo Efficacy Study: a. Establish tumors in mice using a syngeneic cancer cell line engineered to express the Lewis-b antigen. b. Vaccinate a group of tumor-bearing mice with the Lewis-b vaccine and a control group with a placebo. c. Monitor tumor growth over time. d. At the end of the study, euthanize the mice and excise the tumors for further analysis.

## Visualizations: Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Mechanisms of anti-Lewis-b monoclonal antibody therapy.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Lewis-b targeted CAR-T cell activation.



[Click to download full resolution via product page](#)

Caption: Workflow for Lewis-b conjugate vaccine development and mechanism.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. [Expression and prognostic indicators of type 1 and type 2 Lewis blood group antigens in colorectal cancers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered expression of Lewis antigen on tissue and erythrocytes in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Expression of Lewisa, Lewisb, Lewisx, Lewisy, siayl-Lewisa, and sialyl-Lewisx blood group antigens in human gastric carcinoma and in normal gastric tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABH and Lewis blood group expression in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of expression of Lewis b antigen and other type I Lewis antigens in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Targeting of Lewisy and Lewisb with a Novel Monoclonal Antibody 692/29 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lewis-b Tetrasaccharide: A Promising Target for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547593#lewis-b-tetrasaccharide-as-a-target-for-cancer-immunotherapy]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)